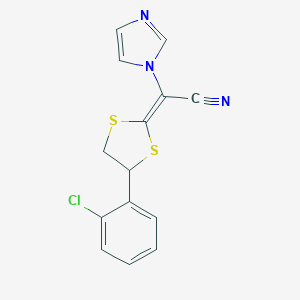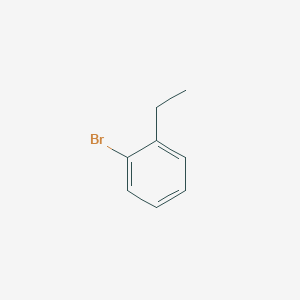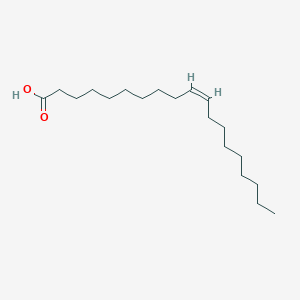
顺-10-十九碳烯酸
描述
科学研究应用
顺式-10-十九碳烯酸因其在各种科学研究应用中的作用而被广泛研究 :
化学: 它用作色谱应用中定量脂肪酸的标准品。
生物学: 该化合物对于研究脂肪酸代谢以及与长链脂肪酸相关的生化途径非常有价值。
医药: 它已被检查具有潜在的抗肿瘤活性,据报道它可以抑制 HL-60 细胞增殖并防止小鼠巨噬细胞产生肿瘤坏死因子.
工业: 顺式-10-十九碳烯酸用于各种工业产品的配方中,包括润滑剂和表面活性剂。
作用机制
顺式-10-十九碳烯酸发挥其作用的机制涉及其整合到细胞膜中,影响脂质双层的流动性和相行为 . 这种特性使其成为理解膜动力学以及脂肪酸组成对细胞功能的影响的重要工具。 此外,它已被证明可以抑制 p53 的活性,这是调节细胞增殖和凋亡的关键途径 .
生化分析
Biochemical Properties
In research contexts, cis-10-Nonadecenoic acid is particularly valued for its role in studying fatty acid metabolism and the biochemical pathways associated with long-chain fatty acids . Its monounsaturated nature influences the fluidity and phase behavior of lipid bilayers when incorporated into cell membranes, making it an important tool for understanding membrane dynamics and the effects of fatty acid composition on cellular functions .
Cellular Effects
cis-10-Nonadecenoic acid has been examined for potential antitumor activity and was reported to inhibit HL-60 cell proliferation . It was also reported to prevent LPS-induced tumor necrosis factor production from mouse macrophages . Its monounsaturated nature influences the fluidity and phase behavior of lipid bilayers when incorporated into cell membranes, making it an important tool for understanding membrane dynamics and the effects of fatty acid composition on cellular functions .
Molecular Mechanism
It has been shown to inhibit p53 activity , which could be one of the mechanisms through which it exerts its effects at the molecular level.
Metabolic Pathways
cis-10-Nonadecenoic acid is particularly valued for its role in studying fatty acid metabolism and the biochemical pathways associated with long-chain fatty acids
准备方法
合成路线和反应条件: 顺式-10-十九碳烯酸可以通过棕榈油的氢化合成 . 该过程涉及棕榈油中不饱和键的选择性氢化,然后进行纯化以分离所需的脂肪酸。
工业生产方法: 在工业环境中,顺式-10-十九碳烯酸通常通过棕榈油衍生物的氢化生产。 该过程涉及使用催化剂和控制反应条件以获得具有高纯度的所需产物 .
化学反应分析
反应类型:
氧化: 顺式-10-十九碳烯酸可以发生氧化反应,导致形成各种氧化产物,如醛、酮和羧酸。
还原: 该化合物可以还原形成饱和脂肪酸。
取代: 它可以参与取代反应,其中碳链上的氢原子被其他官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和臭氧。
还原: 使用钯或铂催化剂的催化氢化。
取代: 使用卤素(如氯或溴)的卤化反应。
形成的主要产物:
氧化: 醛、酮和羧酸。
还原: 饱和脂肪酸。
取代: 卤代脂肪酸。
相似化合物的比较
类似化合物:
顺式-10-十七碳烯酸: 一种具有十七碳链的单不饱和脂肪酸。
顺式-11-十八碳烯酸: 一种具有十八碳链和在第 11 个碳原子上有一个双键的单不饱和脂肪酸。
顺式-9,顺式-12-十八碳二烯酸: 一种具有十八碳链和两个双键的多不饱和脂肪酸。
独特性: 顺式-10-十九碳烯酸因其特定的链长和双键位置而独一无二。 这种结构特征赋予了不同的物理和化学性质,使其与更短和更长的链脂肪酸区分开来 .
属性
IUPAC Name |
(Z)-nonadec-10-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3,(H,20,21)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOWBNGUEWHNQZ-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415561 | |
| Record name | cis-10-Nonadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 10Z-Nonadecenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013622 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
73033-09-7, 67228-95-9 | |
| Record name | cis-10-Nonadecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73033-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Nonadecenoic acid, (10Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073033097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC69168 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-10-Nonadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-10-Nonadecenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-NONADECENOIC ACID, (10Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH5M8P74AC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 10Z-Nonadecenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013622 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anti-tumor mechanisms of cis-10-Nonadecenoic acid?
A1: While the exact mechanisms are still under investigation, research suggests that cis-10-Nonadecenoic acid, found in the spores of Ganoderma lucidum (Reishi mushroom), may contribute to the anti-tumor activity attributed to this fungus. Studies show that cis-10-Nonadecenoic acid, alongside other long-chain fatty acids, can inhibit the proliferation of various human cancer cell lines, including HL-60 cells []. This inhibitory effect is believed to be partly due to the induction of apoptosis in cancer cells, as demonstrated through Annexin-V FITC/PI double staining []. Additionally, research suggests that unsaturated fatty acids like cis-10-Nonadecenoic acid might contribute to anti-tumor activity by inhibiting the production of tumor necrosis factor (TNF) induced by lipopolysaccharide in macrophages [].
Q2: Beyond its anti-tumor potential, what other biological activities are associated with cis-10-Nonadecenoic acid?
A2: cis-10-Nonadecenoic acid, identified as a component of the ethanolic extract of Syzygium aromaticum (clove), has demonstrated antibacterial activity against multidrug-resistant Pseudomonas aeruginosa clinical isolates, particularly those associated with urinary tract infections []. This suggests its potential as an antibacterial agent, possibly contributing to the traditional use of clove in treating bacterial infections.
Q3: In which natural sources can cis-10-Nonadecenoic acid be found?
A3: cis-10-Nonadecenoic acid has been identified in various natural sources, including:
- Fungal Species: Spores of Ganoderma lucidum (Reishi mushroom) are a notable source [].
- Plants: It has been found in Syzygium aromaticum (clove) [], Eichhornia crassipes (water hyacinth) leaves [], Sapindus marginatus (soapnut) seeds [], and both the fruit and bark of Cola Millenii (red monkey kola) [].
Q4: Are there any analytical techniques commonly used to identify and quantify cis-10-Nonadecenoic acid in various matrices?
A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for identifying and quantifying cis-10-Nonadecenoic acid in different samples [, , , , , , ]. This method allows for the separation of compounds based on their volatility and provides structural information through mass spectrometry, enabling the identification and quantification of individual fatty acids like cis-10-Nonadecenoic acid within complex mixtures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


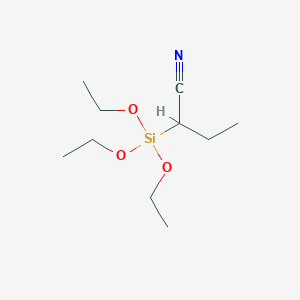
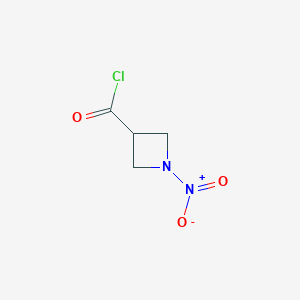
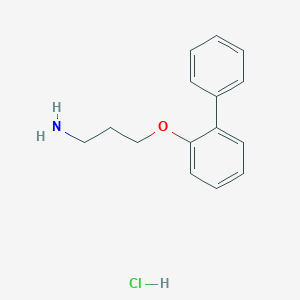
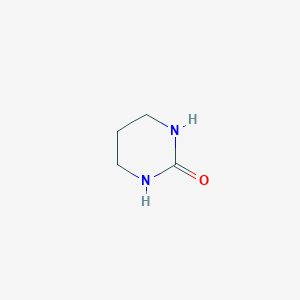
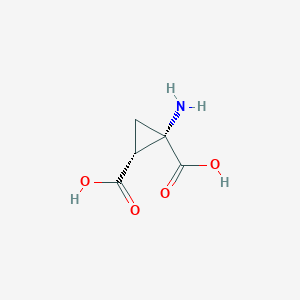
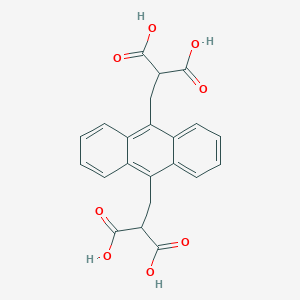
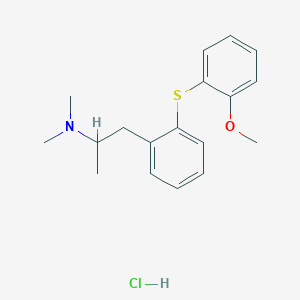
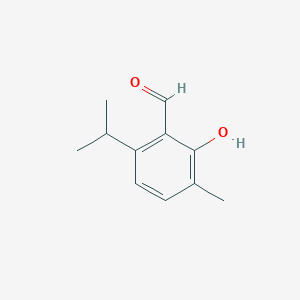

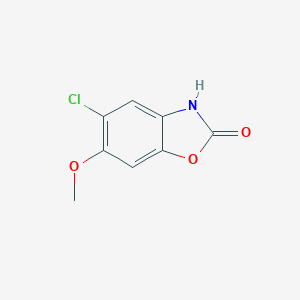
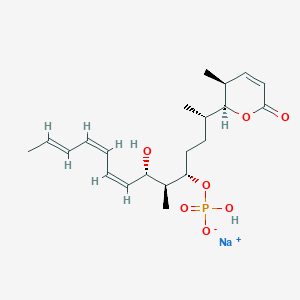
![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B162470.png)
